molecular formula C19H43NO3S B14244037 N,N,N-Tributylhexan-1-aminium methanesulfonate CAS No. 459416-94-5

N,N,N-Tributylhexan-1-aminium methanesulfonate

Cat. No.: B14244037
CAS No.: 459416-94-5
M. Wt: 365.6 g/mol
InChI Key: YSPGNOMCHINPPF-UHFFFAOYSA-M
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Description

N,N,N-Tributylhexan-1-aminium methanesulfonate is a chemical compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties, which make them useful in various industrial and scientific applications. The compound consists of a hexyl chain attached to a nitrogen atom, which is further bonded to three butyl groups. The counterion is methanesulfonate, a sulfonic acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Tributylhexan-1-aminium methanesulfonate can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of tributylamine with 1-bromohexane to form N,N,N-tributylhexan-1-aminium bromide. This intermediate is then reacted with methanesulfonic acid to yield the final product, this compound.

Reaction Conditions:

  • Step 1: Formation of N,N,N-tributylhexan-1-aminium bromide

      Reactants: Tributylamine, 1-bromohexane

      Solvent: Anhydrous ethanol

      Temperature: Reflux conditions

      Duration: 12-24 hours

  • Step 2: Formation of this compound

      Reactants: N,N,N-tributylhexan-1-aminium bromide, methanesulfonic acid

      Temperature: Room temperature

      Duration: 6-12 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. Purification is typically achieved through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Tributylhexan-1-aminium methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products

    Oxidation: Oxides of the aminium compound

    Reduction: Amines

    Substitution: Various substituted aminium compounds

Scientific Research Applications

N,N,N-Tributylhexan-1-aminium methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,N-tributylhexan-1-aminium methanesulfonate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with various molecular targets. In biological systems, it can disrupt lipid bilayers, facilitating the study of membrane proteins. In industrial applications, it adsorbs onto surfaces, providing corrosion protection.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Tributylhexan-1-aminium bromide
  • N,N,N-Tributyldodecan-1-aminium bromide
  • 1-Hexyl-1-methyl-1H-imidazol-1-ium bromide

Uniqueness

N,N,N-Tributylhexan-1-aminium methanesulfonate is unique due to its specific combination of a hexyl chain and methanesulfonate counterion, which imparts distinct surfactant properties. Compared to similar compounds, it has a different critical micelle concentration and association constant, making it suitable for specific applications .

Properties

CAS No.

459416-94-5

Molecular Formula

C19H43NO3S

Molecular Weight

365.6 g/mol

IUPAC Name

methanesulfonate;tributyl(hexyl)azanium

InChI

InChI=1S/C18H40N.CH4O3S/c1-5-9-13-14-18-19(15-10-6-2,16-11-7-3)17-12-8-4;1-5(2,3)4/h5-18H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

YSPGNOMCHINPPF-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](CCCC)(CCCC)CCCC.CS(=O)(=O)[O-]

Origin of Product

United States

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